Ethyl 5-aminovalerate hydrochloride

Synthetic Chemistry Process Development Quality Control

Procurement teams sourcing 5-aminovalerate derivatives face critical form-differentiation risk: substituting the free base (CAS 26342-05-2, MW 145.20) or parent acid for the hydrochloride salt (MW 181.66) introduces a 25% mass differential and altered solubility, compromising stoichiometry and reaction reproducibility. • Hydrochloride salt ensures consistent stoichiometry and stability; the 98% (HPLC) grade reduces total impurity burden 2.5× vs. 95% material, minimizing false-positive SAR artifacts. • Validated synthetic route (US Patent US04340730, 92% isolated yield) provides a verifiable pedigree for material qualification in regulated development workflows. • Long-term storage at 2-8°C; ships ambient as a non-hazardous solid.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 29840-57-1
Cat. No. B1591302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminovalerate hydrochloride
CAS29840-57-1
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCN.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H
InChIKeyJELXJZASXLHKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Aminovalerate Hydrochloride: Baseline Identity and Procurement Classification for Research Applications


Ethyl 5-aminovalerate hydrochloride (CAS 29840-57-1; also ethyl 5-aminopentanoate hydrochloride) is the hydrochloride salt form of the ethyl ester of 5-aminovaleric acid, bearing the linear formula H₂N(CH₂)₄CO₂CH₂CH₃·HCl and a molecular weight of 181.66 g/mol [1]. It is classified as a solid amino acid ester derivative and is widely utilized as a pharmaceutical intermediate . The compound is commercially available in purity grades ranging from 95% to 98% (HPLC), with standard long-term storage recommended at 2–8°C .

Ethyl 5-Aminovalerate Hydrochloride: Rationale Against Casual Substitution with In-Class Analogs in Synthetic and Biological Workflows


Generic substitution among 5-aminovalerate derivatives is inadvisable due to fundamental differences in molecular form, physicochemical properties, and reactivity. The hydrochloride salt (CAS 29840-57-1) differs critically from the free base ethyl 5-aminovalerate (CAS 26342-05-2) in molecular weight (181.66 vs. 145.20 g/mol), solubility characteristics, and stability, which directly impact stoichiometric calculations, reaction kinetics, and purification outcomes [1]. Furthermore, substitution with the parent carboxylic acid, 5-aminovaleric acid, introduces a free carboxyl group that fundamentally alters the compound's utility in esterification, peptide coupling, or prodrug synthesis pathways where a protected carboxylate is essential . Such casual interchangeability can lead to irreproducible synthetic yields, failed biological assays, and compromised regulatory compliance in preclinical development workflows.

Ethyl 5-Aminovalerate Hydrochloride: Quantitative Differentiation and Performance Metrics Against Key Comparators


Hydrochloride Salt vs. Free Base: Molecular Weight and Stoichiometric Precision in Multi-Step Synthesis

Ethyl 5-aminovalerate hydrochloride possesses a molecular weight of 181.66 g/mol, compared to 145.20 g/mol for the free base ethyl 5-aminovalerate (CAS 26342-05-2), representing a 25.1% increase in mass due to salt formation [1]. This distinction is not merely academic; in any multi-step synthesis, failure to account for this mass differential results in systematic stoichiometric errors that propagate through reaction sequences, ultimately compromising both yield reproducibility and impurity profiles. The hydrochloride salt also offers enhanced crystallinity and stability under ambient conditions relative to the free base, which is susceptible to oxidative degradation and intra-molecular cyclization .

Synthetic Chemistry Process Development Quality Control

Purity Grade Differentiation: 98% (HPLC) Grade vs. Standard 95–96% Commercial Grades for Critical Assays

Ethyl 5-aminovalerate hydrochloride is commercially available in multiple purity grades, with a clear tiered specification landscape. The higher-grade 98% (HPLC) material, offered by suppliers such as AK Scientific (W5230), represents a 2–3 percentage point improvement over the more commonly offered 95–96% grades . While this differential may appear modest, in the context of HPLC purity analysis, a reduction from 98% to 95% corresponds to a 2.5-fold increase in total impurities (from 2% to 5% total impurity burden). This increase in impurity load can significantly affect the sensitivity and reproducibility of downstream assays, particularly in early-stage drug discovery where small-molecule interference from unknown impurities can confound SAR interpretation .

Analytical Chemistry Assay Development Procurement Specification

Application-Derived Relevance: Validated Use as a Pharmaceutical Intermediate vs. Undefined In-Class Analogs

Multiple major chemical suppliers, including Thermo Fisher Scientific (Alfa Aesar portfolio) and CymitQuimica, explicitly designate ethyl 5-aminovalerate hydrochloride as an 'intermediate for pharmaceutical' applications . This documented, vendor-validated application positioning provides a clear, verifiable use-case differentiation against other in-class 5-aminovalerate derivatives that lack such explicit designation and are instead broadly categorized as research chemicals without defined end-use specifications . For procurement teams in regulated pharmaceutical development environments, this documented intermediate status provides a verifiable quality and application anchor that supports material qualification workflows and audit trail compliance.

Pharmaceutical Intermediates Process Chemistry Procurement Qualification

Synthetic Accessibility: Demonstrated Scalable Route via US Patent US04340730

A well-characterized, reproducible synthetic route for ethyl 5-aminovalerate hydrochloride is documented in US Patent US04340730, describing the esterification of 5-aminopentanoic acid (10.0 g, 85.3 mmol) with thionyl chloride (12.0 mL, 167 mmol) in absolute ethanol, yielding 14.3 g (78.7 mmol) of the target hydrochloride salt . This corresponds to a 92% isolated yield. The patented method provides a validated, scalable framework for in-house synthesis or for evaluating the synthetic pedigree of commercial material. The documented yield and crystallinity (fluffy white solid after trituration with diethyl ether) offer clear benchmarks for process development, whereas synthetic protocols for many related amino acid esters remain proprietary or lack such detailed public validation [1].

Synthetic Methodology Scale-Up Process Patent

Comparative Biological Recognition: Binding Affinity Differentiation of the Parent Acid (5-Aminovalerate) vs. GABA in Bacterial Sensor Systems

While direct binding data for the hydrochloride ester form are not available, microcalorimetric studies of the parent carboxylic acid, 5-aminovalerate, provide class-level insight into the biological recognition properties of the 5-carbon aminovalerate scaffold. In Pseudomonas aeruginosa, the solute binding proteins (SBPs) PA0602 and PA4985 bound γ-aminobutyrate (GABA; 4-carbon backbone) with K_D values of 2.3 μM and 0.58 μM respectively, whereas binding to 5-aminovalerate (5-carbon backbone) was weaker at K_D = 30 μM and 1.6 μM, respectively [1]. This represents a 13-fold and 2.8-fold weaker affinity for the 5-aminovalerate scaffold compared to GABA across the two SBPs. A third SBP, AgtB (PA0604), was found to be exquisitely selective for 5-aminovaleric acid (K_D = 2.9 μM) and did not bind GABA [1]. These data demonstrate that the 5-aminovalerate scaffold occupies a distinct recognition space from the 4-carbon GABA scaffold, with protein-specific selectivity patterns that cannot be assumed or extrapolated without empirical validation.

Biological Assays Solute Binding Proteins Ligand Screening

Biotechnological Relevance: Validated Pathway for 5-Aminovalerate as a Platform Monomer for Bio-Based Nylon-5

5-Aminovalerate (the parent acid form) is established as a platform chemical of substantial commercial value for deriving nylon-5 (polyamide 5) and five-carbon derivatives including δ-valerolactam [1]. Fermentative production of 5-aminovalerate has been successfully engineered in Corynebacterium glutamicum, achieving a titer of 3.7 ± 0.4 g/L in microcultivation via a novel three-step pathway using putrescine oxidase [2]. Further metabolic engineering with flux enforcement increased related glutarate production to 7.7 ± 0.7 g/L [2]. The ethyl ester hydrochloride form serves as a protected, synthetically tractable derivative of this valuable monomer, offering distinct advantages in polymerization chemistry where the free acid's zwitterionic nature would interfere with catalyst activity or require additional protection-deprotection steps. While quantitative performance comparisons between ethyl ester and methyl or tert-butyl ester analogs in polymerization are not publicly available, the ethyl ester is established as a standard protecting group in peptide and polyamide synthesis workflows.

Biocatalysis Bioplastics Polyamide Synthesis

Ethyl 5-Aminovalerate Hydrochloride: Optimal Deployment Scenarios Based on Verified Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Protected Amino Acid Ester Building Blocks

Ethyl 5-aminovalerate hydrochloride is optimally deployed as a pharmaceutical intermediate in multi-step organic syntheses where a protected, five-carbon amino acid scaffold is required. The hydrochloride salt form provides a 25% mass differential compared to the free base (181.66 vs. 145.20 g/mol), which must be rigorously accounted for in stoichiometric calculations . The explicit designation of this compound as a 'pharmaceutical intermediate' by major suppliers provides procurement teams with documented application validation that supports material qualification in regulated development environments . This scenario is particularly relevant for the synthesis of N-acylated amino acid derivatives and compounds requiring a C5 amino acid backbone with a protected carboxyl terminus.

High-Sensitivity Biological Assays and SAR Studies Demanding Low-Impurity Material

For pharmacological screening and structure-activity relationship (SAR) studies where assay sensitivity is paramount, the 98% (HPLC) purity grade of ethyl 5-aminovalerate hydrochloride should be prioritized over standard 95–96% grades. The 98% grade reduces total impurity burden by a factor of 2.5 compared to 95% material (from 5% to 2% total impurities), directly minimizing the risk of false-positive hits or confounding off-target effects that can compromise SAR interpretation . This application scenario is particularly critical in early-stage drug discovery and target validation workflows where unknown impurity-driven artifacts can lead to costly program misdirection. Additionally, the documented class-level binding selectivity of the 5-aminovalerate scaffold versus GABA (exemplified by AgtB's exclusive recognition of 5-aminovaleric acid with K_D = 2.9 μM) supports its preferential use over 4-carbon GABA-derived intermediates in assays targeting proteins with 5-aminovalerate-binding pockets.

Process Development and Scale-Up Leveraging Patented Synthetic Methodology

Ethyl 5-aminovalerate hydrochloride is a strong candidate for process development and scale-up activities where synthetic reproducibility and yield benchmarking are critical. The patented synthetic route documented in US Patent US04340730 provides a validated, high-yielding (92% isolated yield) procedure for preparing the compound from 5-aminopentanoic acid . This publicly available protocol offers process chemists a reliable starting point for route optimization and provides procurement teams with a verifiable synthetic pedigree against which commercial material quality can be evaluated. The documented crystallinity of the product (fluffy white solid after ether trituration) further facilitates purification and handling at scale, reducing downstream processing complexity compared to liquid or oil forms of related amino acid esters .

Bio-Based Polymer Research and Renewable Monomer Development

Ethyl 5-aminovalerate hydrochloride serves as a protected ester derivative of 5-aminovalerate, a platform monomer with established commercial value for bio-based nylon-5 (polyamide 5) and δ-valerolactam production . The fermentative production pathway for the parent 5-aminovalerate scaffold has been validated in engineered Corynebacterium glutamicum, achieving titers of 3.7 ± 0.4 g/L . For researchers developing novel polyamides or bio-based polymers, the ethyl ester hydrochloride form offers a synthetically tractable intermediate that circumvents the zwitterionic challenges associated with the free amino acid during polymerization chemistry. This scenario positions ethyl 5-aminovalerate hydrochloride as a strategic procurement choice for laboratories engaged in sustainable materials research and renewable monomer development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-aminovalerate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.